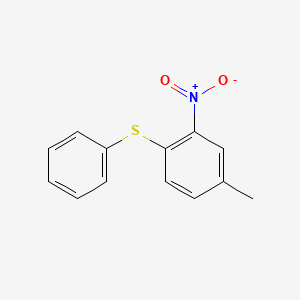
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
Overview
Description
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are used for deprotection.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: The deprotected amine compound.
Scientific Research Applications
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves the protection of the amine group, which prevents unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. This selective protection and deprotection mechanism is crucial in organic synthesis, enabling the stepwise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also use the tert-butoxycarbonyl group for protection of amine groups.
tert-Butoxycarbonyl-protected peptides: Similar protection strategies are used in peptide synthesis to protect amino groups.
Uniqueness
Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific structure, which combines the tetrahydroquinoline core with a tert-butoxycarbonyl-protected amine group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10-9-16(14(18)19-15(2,3)4)12-8-6-5-7-11(12)13(10)17/h5-8,10H,9H2,1-4H3 |
InChI Key |
GDCIBEYCLNBFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
![2-[(Methylthio)(4-nitrophenyl)methylene]propanedinitrile](/img/structure/B8280269.png)
![2-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8280271.png)



![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)

![Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)
